molecular formula C15H19N5O B5468804 N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-5-carboxamide

N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-5-carboxamide

Cat. No. B5468804
M. Wt: 285.34 g/mol
InChI Key: MZLBTZFIJOSDAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-5-carboxamide, commonly known as PTE, is a chemical compound that has gained attention in scientific research due to its potential applications as a biological probe and therapeutic agent. PTE is a triazole-based compound that is synthesized through a multistep process, and its mechanism of action is still being studied.

Scientific Research Applications

PTE has been studied for its potential applications as a biological probe and therapeutic agent. It has been shown to have inhibitory effects on certain enzymes and receptors, making it useful in the study of biological pathways and disease mechanisms. PTE has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of PTE is still being studied, but it is thought to act as an inhibitor of certain enzymes and receptors. PTE has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.
Biochemical and Physiological Effects:
PTE has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. PTE has also been shown to have anti-inflammatory effects, as it inhibits the activity of COX-2. In addition, PTE has been shown to have neuroprotective effects, as it protects against oxidative stress and apoptosis in neuronal cells.

Advantages and Limitations for Lab Experiments

PTE has several advantages for use in lab experiments. It is relatively easy to synthesize, and its inhibitory effects on enzymes and receptors make it a useful tool for studying biological pathways and disease mechanisms. However, PTE has some limitations as well. Its low yield and limited solubility in aqueous solutions can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on PTE. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the mechanism of action of PTE in cancer cells and to evaluate its efficacy in vivo. Another area of interest is the development of PTE derivatives with improved solubility and bioavailability. Finally, PTE could be further studied for its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

The synthesis of PTE involves a multistep process that begins with the reaction of 1-phenyl-2-bromoethane with pyrrolidine to form 1-phenyl-2-(1-pyrrolidinyl)ethane. This intermediate is then reacted with sodium azide to form 1-phenyl-2-(1-pyrrolidinyl)ethyl azide. The final step involves the reaction of the azide intermediate with ethyl isocyanoacetate to form PTE. The yield of PTE is typically around 50%.

properties

IUPAC Name

N-(1-phenyl-2-pyrrolidin-1-ylethyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c21-15(13-10-16-19-18-13)17-14(11-20-8-4-5-9-20)12-6-2-1-3-7-12/h1-3,6-7,10,14H,4-5,8-9,11H2,(H,17,21)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLBTZFIJOSDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(C2=CC=CC=C2)NC(=O)C3=NNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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